molecular formula C67H104O33 B150577 soyasaponin Ab CAS No. 118194-13-1

soyasaponin Ab

Cat. No.: B150577
CAS No.: 118194-13-1
M. Wt: 1437.5 g/mol
InChI Key: YZNCIXVBVQRGQN-UHFFFAOYSA-N
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Description

Soyasaponin Ab is a triterpenoid glycoside found predominantly in soybeans (Glycine max). It belongs to the group of soyasaponins, which are known for their diverse biological activities. This compound has garnered attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-carcinogenic properties .

Mechanism of Action

Target of Action

Soyasaponin Ab primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as primary sensors for detecting pathogen-associated molecular patterns .

Mode of Action

This compound interacts with its targets, TLR4 and MyD88, by suppressing their recruitment into lipid rafts . This interaction results in the downregulation of MyD88 expression . The compound also inhibits the production of nitric oxide (NO) and prostaglandin E(2), and the expression of tumor necrosis factor (TNF)-α, interleukin (IL)-6, IL-1β .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the TLR4/MyD88 signaling pathway, which is crucial for immune responses . The compound also influences the p105-Tpl2-ERK signaling pathway , which is involved in regulating immune responses and inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a significant reduction in the levels of TNFα, IL-6, and NO in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) . On a cellular level, this compound reduces inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the accumulation patterns of soyasaponins and the expression levels of soyasaponin biosynthetic genes can alter under various abiotic stress conditions . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of soyasaponin Ab involves the glycosylation of soyasapogenol, a triterpenoid aglycone. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from soybean by-products. The process includes:

Chemical Reactions Analysis

Types of Reactions: Soyasaponin Ab undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Soyasaponin Ab is compared with other soyasaponins such as soyasaponin Aa, Ba, and Bb:

Uniqueness: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential health benefits .

Biological Activity

Soyasaponin Ab, a triterpenoid glycoside found predominantly in soybeans (Glycine max), has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its effects on osteoblast differentiation, anti-inflammatory properties, and potential anticancer activities, supported by various studies and data.

Chemical Structure and Composition

Soyasaponins are classified into several groups based on their structural characteristics. This compound is part of Group A and is characterized by its oleanane-type structure. The content of this compound varies significantly depending on the processing of soy products. For example, germinated soy germ extract (GSGE) contains a notably higher concentration of this compound compared to non-germinated soy extracts, with levels reported at approximately 230.4 mg/g in GSGE, compared to 15.1 mg/g in soy extract (SE) and 177.1 mg/g in soy germ extract (SGE) .

Osteoblast Differentiation

Mechanism of Action:
Recent studies have demonstrated that this compound stimulates osteoblast differentiation through the activation of bone morphogenetic protein-2 (BMP-2) signaling pathways. In vitro experiments using C2C12 cells showed that treatment with this compound significantly increased alkaline phosphatase (ALP) expression and activity in a dose-dependent manner, indicating enhanced osteogenic differentiation .

Case Study:
In an ovariectomized mouse model, which simulates postmenopausal osteoporosis, treatment with this compound resulted in improved bone density and trabecular structure compared to control groups. Histological assessments revealed that this compound treatment suppressed osteoclast differentiation and increased the relative trabecular bone dimension .

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects, particularly through the modulation of immune responses. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves inhibition of NF-κB activation and subsequent reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) .

Research Findings:
In a study involving LPS-challenged mice, oral administration of this compound at doses of 10 and 20 μmol/kg body weight significantly reduced the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO), indicating its potential as a therapeutic agent for inflammatory conditions .

Anticancer Activity

Soyasaponins, including this compound, have been investigated for their anticancer properties. Research indicates that they can induce apoptosis in cancer cell lines through modulation of cell cycle progression and activation of apoptotic pathways.

Experimental Evidence:
In vitro studies have shown that total extracts containing soyasaponins can reduce cell proliferation in HeLa cells by inducing apoptosis after four days of treatment . The specific mechanisms involve alterations in mitochondrial membrane potential and activation of caspases, which are critical for the apoptotic process.

Summary Table of Biological Activities

Biological Activity Effect Mechanism Reference
Osteoblast DifferentiationEnhanced ALP expressionActivation of BMP-2 signaling
Anti-inflammatoryReduced levels of TNF-alpha, IL-1βInhibition of NF-κB pathway
AnticancerInduction of apoptosis in cancer cellsModulation of cell cycle and activation of caspases

Properties

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H104O33/c1-26(71)87-24-35-48(89-27(2)72)52(90-28(3)73)53(91-29(4)74)61(94-35)96-47-32(75)23-88-57(46(47)83)100-55-54(84)62(5,6)20-31-30-12-13-37-64(8)16-15-38(65(9,25-70)36(64)14-17-67(37,11)66(30,10)19-18-63(31,55)7)95-60-51(44(81)43(80)49(97-60)56(85)86)99-59-50(42(79)40(77)34(22-69)93-59)98-58-45(82)41(78)39(76)33(21-68)92-58/h12,31-55,57-61,68-70,75-84H,13-25H2,1-11H3,(H,85,86)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNCIXVBVQRGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H104O33
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetylsoyasaponin A1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

118194-13-1
Record name Acetylsoyasaponin A1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

263 - 265 °C
Record name Acetylsoyasaponin A1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039476
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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